

Spectroscopic Profile of Methyl 4-Methoxypyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-methoxypyridine-2-carboxylate*

Cat. No.: B1332702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 4-methoxypyridine-2-carboxylate** ($C_8H_9NO_3$), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of established physical properties and predicted spectral values based on established principles of spectroscopy. These predictions offer valuable benchmarks for researchers working with this compound.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-methoxypyridine-2-carboxylate**
- CAS Number: 29681-43-4[1]
- Molecular Formula: $C_8H_9NO_3$ [1]
- Molecular Weight: 167.16 g/mol [1][2]
- Appearance: White to light yellow powder or solid[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables detail the predicted ^1H and ^{13}C NMR spectral data for **methyl 4-methoxypyridine-2-carboxylate**, typically recorded in a solvent such as deuteriochloroform (CDCl_3).

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
~8.30	d	~5.5	H-6
~7.50	d	~2.5	H-3
~6.90	dd	~5.5, ~2.5	H-5
~3.95	s	-	-COOCH ₃
~3.90	s	-	Ar-OCH ₃

Annotations: The pyridine ring protons are assigned based on the electronic effects of the substituents. The electron-withdrawing ester group at C-2 deshields the adjacent H-3 and H-6 protons. The electron-donating methoxy group at C-4 shields the adjacent H-3 and H-5 protons. The H-6 proton, being ortho to the nitrogen, is expected to be the most downfield. The H-3 proton is ortho to the ester and meta to the methoxy group, while the H-5 proton is meta to the ester and ortho to the methoxy group.

Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~168.0	C=O (ester)
~165.0	C-4
~150.0	C-2
~148.0	C-6
~115.0	C-5
~110.0	C-3
~56.0	Ar-OCH ₃
~53.0	-COOCH ₃

Annotations: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The C-4 carbon, attached to the oxygen of the methoxy group, is expected to be significantly downfield. The ester carbonyl carbon appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **methyl 4-methoxypyridine-2-carboxylate**.

Expected FT-IR Absorption Bands (ATR-Neat)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium	C-H Stretch	Aromatic (Pyridine Ring)
~2990-2850	Medium	C-H Stretch	Aliphatic (-CH ₃)
~1730-1715	Strong	C=O Stretch	Ester
~1600, ~1480	Medium-Strong	C=C & C=N Stretch	Aromatic (Pyridine Ring)
~1280-1250	Strong	C-O Stretch (asymm.)	Aryl Ether
~1150-1080	Strong	C-O Stretch	Ester
~1050-1020	Medium	C-O Stretch (symm.)	Aryl Ether

Annotations: The most prominent peak is expected to be the strong carbonyl (C=O) stretch from the ester group.^[5] The presence of both aryl ether and ester functionalities will result in a complex and strong C-O stretching region in the fingerprint area of the spectrum.^[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **methyl 4-methoxypyridine-2-carboxylate**, Electron Impact (EI) ionization would likely be used.

- Exact Mass: 167.058243149 Da^[2]
- Ionization Method: Electron Impact (EI)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
167	$[M]^{\cdot+}$	Molecular Ion
152	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group
136	$[M - OCH_3]^+$	Loss of a methoxy radical
108	$[M - COOCH_3]^+$	Loss of the carbomethoxy radical
78	$[C_5H_4N]^+$	Pyridyl cation fragment

Annotations: The molecular ion peak at m/z 167 is expected to be observed. Common fragmentation pathways for esters include the loss of the alkoxy group ($\cdot OCH_3$) or the entire carbalkoxy group ($\cdot COOCH_3$).^{[6][7][8]} Cleavage of the ether bond can also lead to the loss of a methyl radical.

Experimental Protocols

Standard protocols for obtaining the spectral data for a solid organic compound like **methyl 4-methoxypyridine-2-carboxylate** are detailed below.

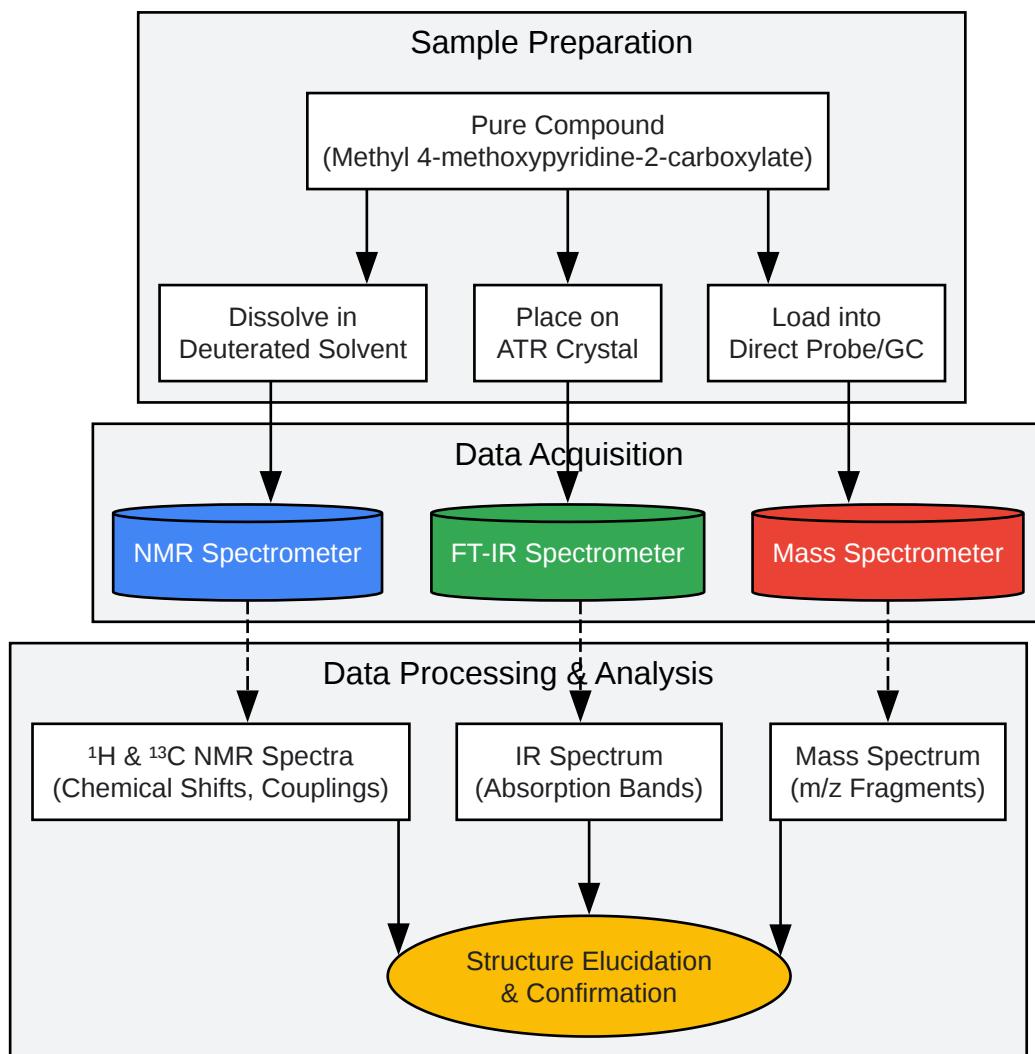
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300-600 MHz for 1H nuclei.
- 1H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.[\[2\]](#) Apply pressure using the anvil to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).[\[2\]](#)
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- Ionization (EI): In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[7\]](#)
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]

- 2. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Methoxypyridine-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332702#methyl-4-methoxypyridine-2-carboxylate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com